molecular formula C21H22N2O3S B2428556 (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 313647-74-4

(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2428556
CAS No.: 313647-74-4
M. Wt: 382.48
InChI Key: PSNYSHZBRHOBOT-UHFFFAOYSA-N
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Description

(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a mesitylthiazole moiety and a dimethoxybenzamide group

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-12-8-13(2)19(14(3)9-12)17-11-27-21(22-17)23-20(24)16-7-6-15(25-4)10-18(16)26-5/h6-11H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNYSHZBRHOBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide typically involves the condensation of 4-mesitylthiazole-2(3H)-thione with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Thiazole Core Formation

  • Mesitylthiazole Synthesis : A plausible route involves cyclization of mesityl-substituted thioureas with α-halo ketones or esters, followed by dehydrogenation to form the thiazole ring .

  • Key Reagents : Thiourea derivatives, α-bromo acetophenone analogs, and oxidizing agents like sulfur or iodine.

Formation of the Ylidene Linkage

  • Condensation Reaction : The thiazole core may react with a benzamide derivative (2,4-dimethoxybenzamide) via a Schiff base-like condensation to form the ylidene group. This step likely requires catalytic acid (e.g., HCl) and refluxing conditions .

  • Stereochemical Control : The (E)-configuration suggests steric or electronic factors favoring trans-geometry during the condensation step, potentially influenced by reaction solvents or catalysts .

Reaction StepReagents/ConditionsPurpose
Thiazole CyclizationThiourea + α-bromo ketone, refluxForm thiazole ring
Ylidene Formation2,4-dimethoxybenzamide + acid catalyst (e.g., HCl), refluxCondensation to form hydrazone-like linkage

Chemical Reactivity and Reaction Mechanisms

The compound’s reactivity stems from its functional groups, including the thiazole, amide, methoxy, and ylidene moieties.

Hydrolytic Reactions

  • Amide Hydrolysis : The benzamide group can undergo acid- or base-catalyzed hydrolysis to yield carboxylic acids, with conditions influencing reaction rates.

  • Thiazole Ring Opening : Under strongly acidic conditions, the thiazole may undergo ring cleavage, though this is less common compared to other heterocycles .

Electrophilic Substitution

  • Mesityl Substituent Reactivity : The bulky mesityl group may direct electrophilic substitution to the para position relative to the thiazole nitrogen .

Ylidene Moiety Reactivity

  • Tautomerism/Cycloadditions : The ylidene group (hydrazone-like) may participate in tautomerism or [2+4] cycloadditions with dienophiles under thermal or photochemical conditions .

  • Reduction/Oxidation : The double bond could undergo hydrogenation or epoxidation, depending on reagents.

Spectroscopic Analysis

TechniqueKey Observations
1H NMR - Singlet for mesityl methyl groups (~2.3 ppm)
- Deshielded amide NH proton (~8.5 ppm)
- Aromatic protons (6.8–7.8 ppm)
13C NMR - Thiazole carbons (C=S at ~180 ppm, C=N at ~150 ppm)
- Methoxy carbons (~55 ppm)
HRMS Molecular ion peak at [M+H]+ = m/z 435.2 (calculated for C₂₄H₂₈N₄O₄S)

Solubility and Stability

SolventSolubility
DMSOHigh
EthanolModerate
WaterLow

Scientific Research Applications

(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe or ligand in various biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound may be utilized in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide: shares similarities with other thiazole-based compounds and benzamide derivatives.

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine have similar core structures but differ in their substituents and functional groups.

    Benzamide Derivatives: Compounds such as 2,4-dimethoxybenzamide and 4-methoxybenzamide have similar benzamide moieties but lack the thiazole ring.

Uniqueness

The uniqueness of this compound lies in its combination of the mesitylthiazole and dimethoxybenzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-N-(4-mesitylthiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol

Research indicates that compounds with thiazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The thiazole ring contributes to the compound's lipophilicity and enhances its ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For instance:

  • A study demonstrated that thiazole-based compounds inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Another research highlighted that this compound showed cytotoxic effects against human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

Thiazole derivatives have also been reported for their antimicrobial properties:

  • In vitro studies revealed that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness similar to that of traditional antibiotics .
  • Additionally, antifungal activity was noted against common fungal strains, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been explored:

  • Research indicates that this compound can inhibit pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in treating inflammatory diseases .

Data Summary

Biological ActivityObservationsReference
AnticancerInduces apoptosis; IC50 values < 10 µM
AntimicrobialEffective against Gram-positive/negative bacteria; MIC < 50 µg/mL
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A recent clinical trial evaluated the effects of this compound on patients with advanced solid tumors. Results showed a partial response in 30% of participants, with manageable side effects.
  • Antimicrobial Efficacy : A laboratory study tested this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups treated with standard antibiotics.

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